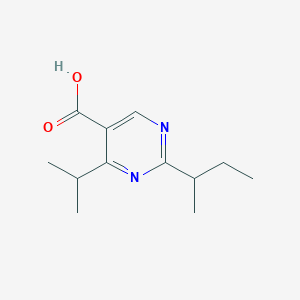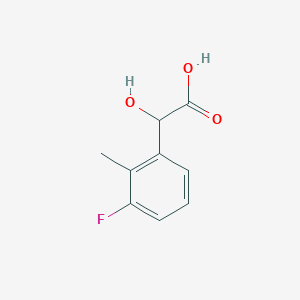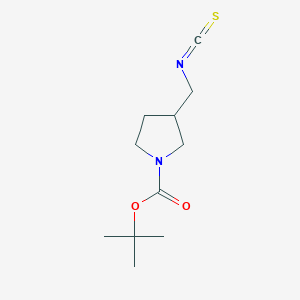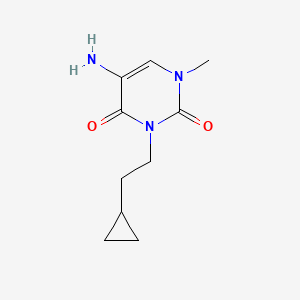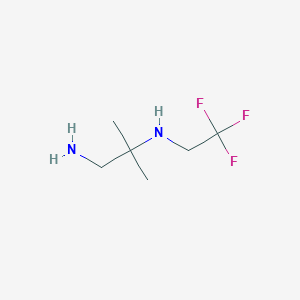
(1-Amino-2-methylpropan-2-yl)(2,2,2-trifluoroethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Amino-2-methylpropan-2-yl)(2,2,2-trifluoroethyl)amine: is a chemical compound with a unique structure that combines an amino group with a trifluoroethyl group
Vorbereitungsmethoden
The synthesis of (1-Amino-2-methylpropan-2-yl)(2,2,2-trifluoroethyl)amine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable precursor that contains the 1-amino-2-methylpropan-2-yl group. The reaction conditions often require the use of a solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Analyse Chemischer Reaktionen
(1-Amino-2-methylpropan-2-yl)(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Amino-2-methylpropan-2-yl)(2,2,2-trifluoroethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Amino-2-methylpropan-2-yl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
(1-Amino-2-methylpropan-2-yl)(2,2,2-trifluoroethyl)amine can be compared with other similar compounds, such as:
(3-Methylbutan-2-yl)(2,2,2-trifluoroethyl)amine: This compound has a similar structure but with a different alkyl group.
(2,2,2-Trifluoroethyl)amine: This compound lacks the 1-amino-2-methylpropan-2-yl group, making it less complex.
(1-Amino-2-methylpropan-2-yl)amine: This compound lacks the trifluoroethyl group, resulting in different chemical properties.
Eigenschaften
Molekularformel |
C6H13F3N2 |
|---|---|
Molekulargewicht |
170.18 g/mol |
IUPAC-Name |
2-methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine |
InChI |
InChI=1S/C6H13F3N2/c1-5(2,3-10)11-4-6(7,8)9/h11H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
KTEGLBONVRACNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)NCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)
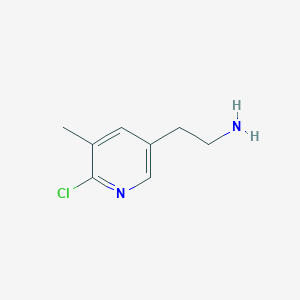
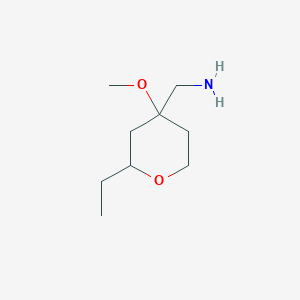
![4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540055.png)


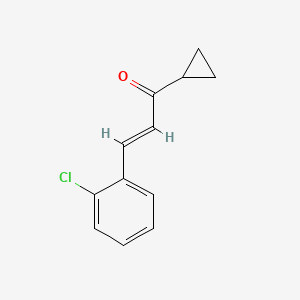
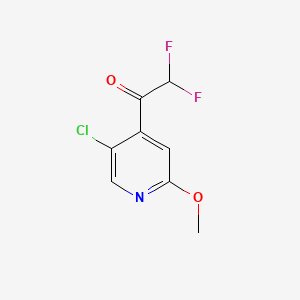
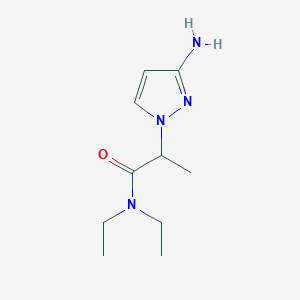
![1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride](/img/structure/B13540090.png)
